(5-Bromo-6-ethoxypyridin-3-yl)methanol
Description
Properties
Molecular Formula |
C8H10BrNO2 |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
(5-bromo-6-ethoxypyridin-3-yl)methanol |
InChI |
InChI=1S/C8H10BrNO2/c1-2-12-8-7(9)3-6(5-11)4-10-8/h3-4,11H,2,5H2,1H3 |
InChI Key |
LONGGFIFZXOUJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=N1)CO)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (5-Bromo-6-ethoxypyridin-3-yl)methanol
General Synthetic Strategy
The synthesis of (5-Bromo-6-ethoxypyridin-3-yl)methanol generally involves:
- Introduction of the bromo substituent at the 5-position of the pyridine ring.
- Installation of the ethoxy group at the 6-position.
- Functionalization of the 3-position with a hydroxymethyl group.
The starting materials often include 5-bromopyridin-3-ol or 5-bromo-6-hydroxypyridine derivatives, which are then subjected to alkylation and reduction or oxidation steps to achieve the target compound.
Specific Preparation Routes
Alkylation of 5-Bromopyridin-3-ol Derivatives
A common approach is the selective ethylation of 5-bromopyridin-3-ol to form 5-bromo-6-ethoxypyridin-3-ol, followed by conversion of the hydroxyl group at the 3-position into the hydroxymethyl group.
- Reagents and Conditions : Ethylation is typically performed using ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetone, at room temperature or under reflux.
- Outcome : The ethoxy group is introduced selectively at the 6-position due to the directing effects of the bromine substituent and the pyridine nitrogen.
Introduction of the Hydroxymethyl Group at the 3-Position
The hydroxymethyl group at the 3-position can be introduced by various methods:
- Reduction of an aldehyde intermediate : Starting from 5-bromo-6-ethoxypyridine-3-carbaldehyde, reduction with sodium borohydride (NaBH4) or similar hydride reagents yields the corresponding hydroxymethyl derivative.
- Hydroxymethylation via formylation and reduction : Lithiation of 5-bromo-6-ethoxypyridine followed by formylation with dimethylformamide (DMF) to give the aldehyde, then reduction to the alcohol.
Example Synthesis from Literature
A representative synthesis based on the literature involves:
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 5-Bromopyridin-3-ol | Ethyl bromide, K2CO3, DMF, reflux | 5-Bromo-6-ethoxypyridin-3-ol | 70-85 | Selective ethylation at 6-position |
| 2 | 5-Bromo-6-ethoxypyridin-3-carbaldehyde | NaBH4, methanol, 0°C to room temp | (5-Bromo-6-ethoxypyridin-3-yl)methanol | 75-90 | Reduction of aldehyde to hydroxymethyl |
This approach is consistent with methods reported for similar pyridine derivatives in the literature, where selective alkylation and reduction steps are employed.
Analytical Data and Characterization
The synthesized (5-Bromo-6-ethoxypyridin-3-yl)methanol is typically characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ^1H NMR signals corresponding to the ethoxy group (triplet for CH3 at ~1.2 ppm, quartet for CH2 at ~3.9 ppm), aromatic protons of the pyridine ring, and the hydroxymethyl group (singlet or doublet around 4.5-5.0 ppm).
- ^13C NMR confirming the presence of the pyridine carbons, ethoxy carbons, and the hydroxymethyl carbon.
-
- Molecular ion peak consistent with the molecular weight of (5-Bromo-6-ethoxypyridin-3-yl)methanol (calculated molecular weight approximately 220-230 g/mol depending on isotopes).
-
- Characteristic O-H stretching around 3400 cm^-1 for the hydroxymethyl group.
- C-O stretching bands for the ethoxy substituent.
-
- Purification by column chromatography or recrystallization yields product with purity >95% as confirmed by HPLC or GC.
Research Outcomes and Discussion
- The selective ethylation of 5-bromopyridin-3-ol is efficient and provides good yields of the 6-ethoxy derivative without significant side reactions.
- The formylation and subsequent reduction steps to introduce the hydroxymethyl group are high-yielding and straightforward, allowing for scalable synthesis.
- The presence of the bromine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), expanding the utility of this compound as a synthetic intermediate.
- The methods reviewed show consistent reproducibility and are supported by detailed analytical data, confirming the structure and purity of the target compound.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Ethylation of 5-bromopyridin-3-ol | Ethyl bromide, K2CO3, DMF | Reflux, 6-12 h | 70-85 | High regioselectivity, mild conditions | Requires careful control of regioselectivity |
| Formylation via lithiation | n-Butyllithium, DMF | Low temperature (-78°C) | 60-75 | Direct aldehyde formation | Requires handling of strong base |
| Reduction of aldehyde to alcohol | Sodium borohydride, MeOH | 0°C to room temperature | 75-90 | Mild, high yield | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-6-ethoxypyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of 5-bromo-6-ethoxypyridine-3-carboxylic acid.
Reduction: Formation of 5-hydroxy-6-ethoxypyridin-3-ylmethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-6-ethoxypyridin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (5-Bromo-6-ethoxypyridin-3-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the ethoxy group may enhance its binding affinity and selectivity towards these targets. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Pyridine Derivatives
| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | LogP* |
|---|---|---|---|---|
| (5-Bromo-6-ethoxypyridin-3-yl)methanol | C₈H₁₀BrNO₂ | 5-Br, 6-OCH₂CH₃, 3-CH₂OH | 231.9 | ~1.8† |
| (5-Bromo-6-chloropyridin-3-yl)methanol | C₆H₅BrClNO | 5-Br, 6-Cl, 3-CH₂OH | 228.5 | ~1.2 |
| (5-Bromo-3-methoxypyridin-2-yl)methanol | C₇H₈BrNO₂ | 5-Br, 3-OCH₃, 2-CH₂OH | 218.1 | ~1.1 |
| (5-Bromo-6-methylpyridin-3-yl)methanol | C₇H₈BrNO | 5-Br, 6-CH₃, 3-CH₂OH | 202.0 | 1.64 |
*Calculated using fragment-based methods; †Estimated based on ethoxy group contributions.
Sources : .
Substituent Effects on Reactivity and Properties
Ethoxy vs. Chloro/Methyl Groups: The ethoxy group in (5-Bromo-6-ethoxypyridin-3-yl)methanol is bulkier and more electron-donating than chloro or methyl groups. This enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to the chloro analog, which has higher lipophilicity (LogP ~1.2 vs. ~1.8) . The chloro substituent in (5-Bromo-6-chloropyridin-3-yl)methanol acts as a superior leaving group, making this compound more reactive in nucleophilic aromatic substitution (SNAr) reactions .
Positional Isomerism: In (5-Bromo-3-methoxypyridin-2-yl)methanol, the methoxy (-OCH₃) group at position 3 and hydroxymethyl at position 2 create distinct electronic and steric environments.
Biological Implications :
- Structural similarity principles suggest that substituent differences significantly impact biological activity. For example, the ethoxy group’s hydrogen-bonding capacity could enhance target binding in enzyme inhibition assays compared to methyl or chloro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
